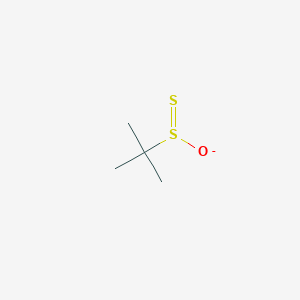
(R)-2-methylpropane-2-sulfinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-methylpropane-2-sulfinothioate is an organic compound characterized by the presence of a sulfinothioate group attached to a 2-methylpropane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methylpropane-2-sulfinothioate typically involves the reaction of 2-methylpropane-2-thiol with an appropriate sulfinylating agent under controlled conditions. Commonly used sulfinylating agents include sulfinyl chlorides or sulfinyl bromides. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of ®-2-methylpropane-2-sulfinothioate may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The sulfinothioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonates or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-methylpropane-2-sulfinothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfinothioate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-methylpropane-2-sulfinothioate involves its interaction with molecular targets through its sulfinothioate group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes or other proteins. The compound may also interact with cellular pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylpropane-2-thiol: A precursor in the synthesis of ®-2-methylpropane-2-sulfinothioate.
Sulfinyl chlorides: Used as sulfinylating agents in the synthesis.
Sulfonates and sulfoxides: Oxidation products of ®-2-methylpropane-2-sulfinothioate.
Uniqueness
®-2-methylpropane-2-sulfinothioate is unique due to its specific sulfinothioate group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H9OS2- |
|---|---|
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
tert-butyl-oxido-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C4H10OS2/c1-4(2,3)7(5)6/h1-3H3,(H,5,6)/p-1 |
Clé InChI |
XXHUIZXCNSVYID-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)S(=S)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
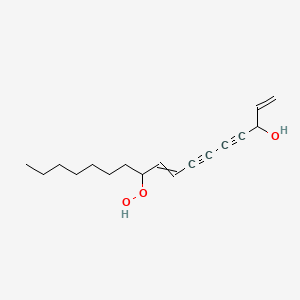
![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)
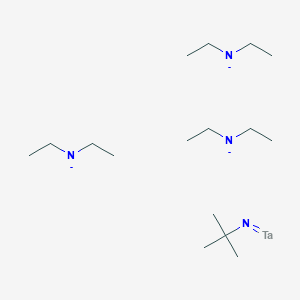
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
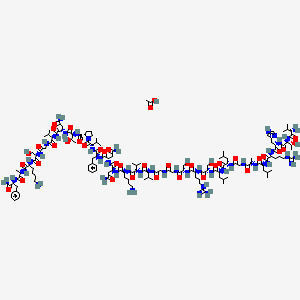
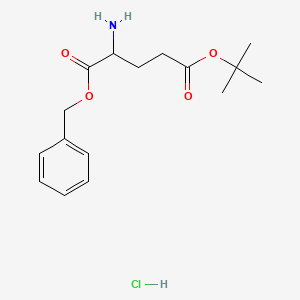
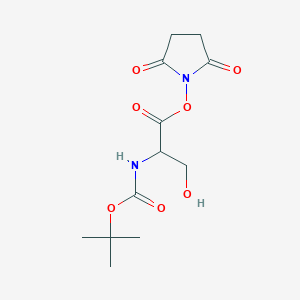

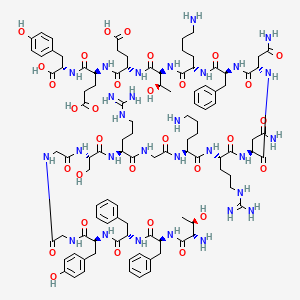
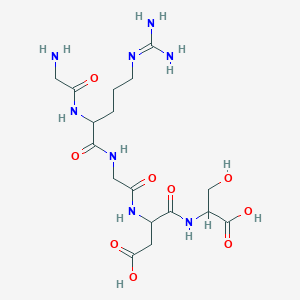
![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)
![Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate](/img/structure/B13388526.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388531.png)
